N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dimethylphenyl group and a benzamide moiety bearing a trifluoromethyl (-CF₃) group at the meta position. The compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial and antifungal properties, attributed to their ability to interact with enzyme active sites or disrupt microbial membranes . .
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-10-6-7-11(2)14(8-10)16-23-24-17(26-16)22-15(25)12-4-3-5-13(9-12)18(19,20)21/h3-9H,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHFLUYLCMEARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on current research findings.
- Chemical Structure : The compound features an oxadiazole ring, a trifluoromethyl group, and a benzamide moiety.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 425.45 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The oxadiazole ring is known for its ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic amino acids in proteins. This property enhances its potential as an inhibitor of key enzymes involved in cancer progression and other diseases.
Anticancer Properties
Recent studies have demonstrated that compounds containing the oxadiazole structure exhibit cytotoxicity against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and others.
- IC Values : Some derivatives have shown IC values in the micromolar range, indicating potent anticancer activity.
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 5b | U-937 | 2.41 | Caspase-3 cleavage leading to cell death |
Flow cytometry assays indicated that these compounds trigger apoptosis in a dose-dependent manner by increasing the expression of pro-apoptotic factors like p53 and activating caspases .
Antiviral Activity
The compound has also been evaluated for antiviral properties against viruses such as Dengue virus. In vitro studies revealed that certain oxadiazole derivatives inhibit viral polymerases with submicromolar activity, suggesting their potential as antiviral agents .
Case Studies
- Study on Anticancer Activity :
- Antiviral Screening :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several 1,3,4-oxadiazole derivatives, differing primarily in substituents on the oxadiazole ring and benzamide group. Key analogues include:
Key Differences and Implications
- Chlorine in MMV102872 contributes to electronegativity, favoring interactions with microbial enzymes . The trifluoromethyl (-CF₃) group in the benzamide moiety is a common pharmacophore in antifungals (e.g., fluconazole analogs), enhancing metabolic stability and binding to cytochrome P450 enzymes .
Antifungal Potency :
- MMV102872 demonstrates superior activity against Sporothrix spp. (MIC <0.5 μM) compared to C. auris, suggesting substituent-dependent selectivity .
- LMM5 and LMM11, with bulkier sulfamoyl groups, inhibit C. albicans via thioredoxin reductase disruption, a mechanism distinct from the target compound’s inferred membrane-targeting action .
Physical Properties :
Research Findings and Data
Spectral and Physicochemical Data (Inferred)
While direct data for the target compound is absent, analogs provide benchmarks:
Q & A
Q. What are the key steps and challenges in synthesizing N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide?
- Methodological Answer : Synthesis involves multi-step reactions:
- Cyclization of hydrazide precursors to form the 1,3,4-oxadiazole ring under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Coupling reactions to attach the 2,5-dimethylphenyl and trifluoromethylbenzamide moieties, requiring catalysts like EDCI/HOBt for amide bond formation .
- Purification via column chromatography or recrystallization to isolate the final product (≥95% purity) .
Challenges include optimizing reaction time/temperature to avoid side products (e.g., dimerization) and managing the electron-withdrawing trifluoromethyl group’s reactivity .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 405.1) and detects isotopic patterns from trifluoromethyl groups .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretch) validate functional groups .
Q. What structural features contribute to its potential bioactivity?
- Methodological Answer :
- The 1,3,4-oxadiazole ring enhances metabolic stability and enables π-π stacking with biological targets (e.g., enzymes) .
- The trifluoromethyl group increases lipophilicity, improving membrane permeability, while the 2,5-dimethylphenyl substituent may modulate steric interactions with binding pockets .
Comparative studies show analogs lacking these groups exhibit reduced antimicrobial or anticancer activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodological Answer :
- Systematic substitution : Replace the dimethylphenyl group with electron-donating/withdrawing groups (e.g., methoxy, nitro) to assess binding affinity changes .
- Bioassays : Test derivatives against target pathogens (e.g., Sporothrix spp.) using MIC (Minimum Inhibitory Concentration) assays and compare with reference drugs like itraconazole .
- Computational docking : Use UCSF Chimera to model interactions with fungal CYP51 or human tyrosine kinases, identifying critical hydrogen bonds or hydrophobic contacts .
Q. How to resolve contradictory data in pharmacological studies (e.g., varying potency across species)?
- Methodological Answer :
- Assay standardization : Ensure consistent inoculum size, growth media, and incubation time. For example, Sporothrix susceptibility (MIC <0.5 μM) vs. Candida auris (88% inhibition at 20 μM) may reflect species-specific membrane permeability .
- Metabolic profiling : Use LC-MS to identify species-dependent metabolite degradation (e.g., cytochrome P450 activity) affecting compound stability .
- Structural analogs : Test methyl or halogen substitutions to determine if steric/electronic effects explain potency disparities .
Q. What experimental strategies are critical for elucidating its mechanism of action?
- Methodological Answer :
- Target identification : Employ affinity chromatography or photoaffinity labeling with a biotinylated derivative to isolate binding proteins .
- Pathway analysis : RNA-seq or proteomics on treated cells can reveal dysregulated pathways (e.g., ergosterol biosynthesis in fungi or apoptosis markers in cancer cells) .
- Resistance studies : Generate resistant strains via serial passaging and sequence candidate targets (e.g., mutations in CYP51 for antifungals) to confirm involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
